5-Methylisothiazol-3-ol
Overview
Description
5-Methylisothiazol-3-ol is an organic compound that belongs to the class of heterocycles known as isothiazolinones . It is a white solid and is used as a biocide in numerous personal care products and other industrial applications .
Synthesis Analysis
Isothiazolinones, including this compound, are prepared by the cyclization of cis-N-methyl-3-thiocyanoacrylamide . They are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .Molecular Structure Analysis
The molecular formula of this compound is C4H5NOS. The structural formula editor and a 3D model viewer can be used to visualize the molecule .Chemical Reactions Analysis
Isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are effective biocides, but they are also strong sensitizers, producing skin irritations and allergies .Physical and Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Structural Characteristics and Bioisosterism
5-Methylisothiazol-3-ol is studied for its structural characteristics as a bioisostere in neuroactive analogues of 4-aminobutyric acid (GABA) and glutamic acid. Its hydrogen bonding, molecular volume, and the impact of sulfur substitution on the position of the 5-substituents are explored. These structural variations significantly affect the pharmacological effects of the related amino acids (Frydenvang et al., 1997).
Synthesis Techniques
Innovative methods for synthesizing isothiazoles, including this compound, are explored. These methods emphasize high-yield reactions and the formation of complex structures, contributing to the development of new compounds with potential applications in various fields (Clarke et al., 1998).
Spectroscopic and Electronic Properties
Research on 3-methyl-4-nitroisothiazole, closely related to this compound, investigates its synthesis, spectral, and electronic properties. This includes vibrational assignments, stability analysis, and predictions of molecular interaction sites. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Regiec & Wojciechowski, 2019).
Corrosion Inhibition
This compound derivatives are examined for their role in inhibiting mild steel corrosion. The effectiveness of these compounds as corrosion inhibitors is analyzed, providing insights into their potential industrial applications (Hassan et al., 2007).
Kinetics and Molecular Analysis
Studies on the kinetics of hydrogen-deuterium exchange in methylisothiazoles, including this compound, provide a deeper understanding of their molecular behavior. This research is vital for predicting the reactivity and stability of these compounds (White & Anderson, 1969).
Coordination Compounds
Research on coordination compounds of Nickel (II) with this compound examines its bonding characteristics and spectral properties. This study aids in establishing the position of isothiazoles in the spectrochemical series, indicating potential applications in coordination chemistry (Sinha et al., 1984).
Photoreactivity Studies
Photoreactivity of isothiazoles, including this compound, is investigated to understand their behavior under light exposure. These findings are significant for applications where light stability or reactivity is a concern (Su, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-1,2-thiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKDPPQOJKKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392039 | |
Record name | 5-methylisothiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-29-8 | |
Record name | 5-methylisothiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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